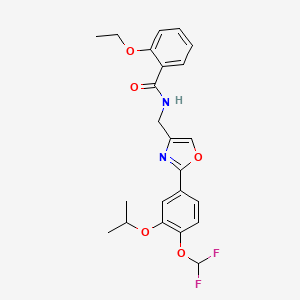

Dovitinib dilactic acid

货号 B607186

CAS 编号:

852433-84-2

分子量: 482.52

InChI 键: ZRHDKBOBHHFLBW-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

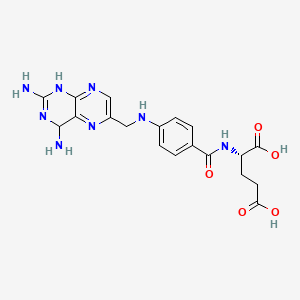

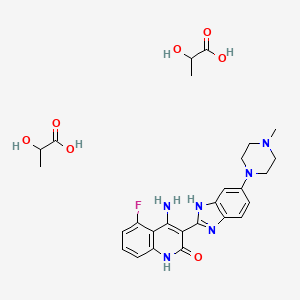

Dovitinib dilactic acid is a small-molecule multitargeted receptor tyrosine kinase inhibitor . It inhibits Ba/F3 cells transformed to IL3 independence by ZNF198-FGFR1 or BCR-FGFR1 with IC50 values of 150 nM and 90 nM, respectively . It was first designed and synthesized as a multi-targeted kinase inhibitor .

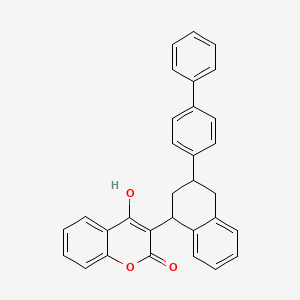

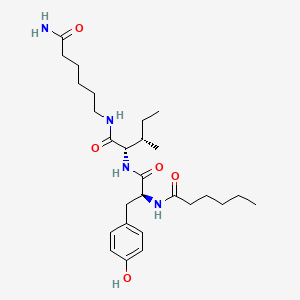

Molecular Structure Analysis

The molecular formula of Dovitinib dilactic acid is C27H33FN6O7 . The exact mass is 572.23947558 g/mol . The structure includes a benzimidazole and quinolone moiety .Physical And Chemical Properties Analysis

The molecular weight of Dovitinib dilactic acid is 572.6 g/mol . It has a hydrogen bond donor count of 7 and a hydrogen bond acceptor count of 12 . The rotatable bond count is 4 . The topological polar surface area is 205 Ų .安全和危害

属性

IUPAC Name |

4-amino-5-fluoro-3-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-quinolin-2-one;2-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN6O.2C3H6O3/c1-27-7-9-28(10-8-27)12-5-6-14-16(11-12)25-20(24-14)18-19(23)17-13(22)3-2-4-15(17)26-21(18)29;2*1-2(4)3(5)6/h2-6,11H,7-10H2,1H3,(H,24,25)(H3,23,26,29);2*2,4H,1H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXLPVQZYQCGXOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)O.CC(C(=O)O)O.CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=C(C5=C(C=CC=C5F)NC4=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33FN6O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

572.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dovitinib dilactic acid | |

Citations

For This Compound

17

Citations

… The effects of an FGFR inhibitor, dovitinib dilactic acid (TKI258) on tumor growth and

tumor-induced bone changes were evaluated. Cancer-induced bone lesions were smaller in …

Number of citations: 10

www.sciencedirect.com

… The NTRK inhibitors LOXO-101, entrectinib, dovitinib, dovitinib lactate, dovitinib dilactic

acid, regorafenib, and crizotinib were purchased from Selleck Chemicals (Houston, TX, USA). …

Number of citations: 4

www.ncbi.nlm.nih.gov

… LOXO-101, entrectinib, dovitinib, dovitinib lactate, dovitinib dilactic acid, regorafenib,

cabozantinib, and crizotinib were purchased from Selleck Chemicals (Houston, TX, USA). …

Number of citations: 3

www.mdpi.com

Background: Meningiomas represent ∼30% of primary central nervous system (CNS) tumors.

Although advances in surgery and radiotherapy have significantly improved survival, there …

Number of citations: 14

www.tandfonline.com

Introduction: Fibroblast growth factor receptor 2 (FGFR2) is a highly conserved transmembrane

tyrosine kinase receptor. FGFR2 dysregulation occurs in numerous human solid tumors …

Number of citations: 7

www.tandfonline.com

… Dovitinib dilactic acid reduces tumor growth and tumor-induced bone changes in an

experimental breast cancer bone growth model. J Bone Oncol 2019;16:100232. https://doi.org/…

Number of citations: 4

www.biorxiv.org

In order to combat the rise of antibiotic-resistant infections, it is imperative that novel antibiotic

strategies are developed and implemented. Signal transduction systems including those …

Number of citations: 0

search.proquest.com

New drugs introduced in the market each year, have privileged structures specifically for

anticancer targets, of which quinoline-based analogues also play an important role. This review …

Number of citations: 4

www.ingentaconnect.com

New drugs introduced in the market each year, have privileged structures specifically for

anticancer targets, of which quinoline-based analogues also play an important role. This review …

Number of citations: 0

www.researchgate.net

While multiplexing samples using DNA barcoding revolutionized the pace of biomedical

discovery, multiplexing of live imaging-based applications has been limited by the number of …

Number of citations: 3

www.researchsquare.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 1,5-dibromo-11,17-dimethoxy-18-[(3,4,5-trimethoxybenzoyl)oxy]yohimban-16-carboxylate](/img/structure/B607107.png)